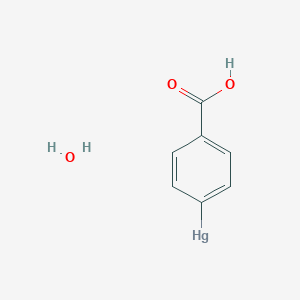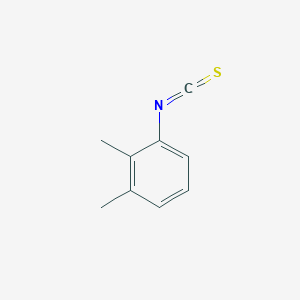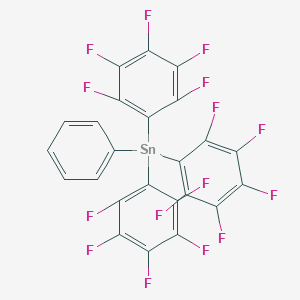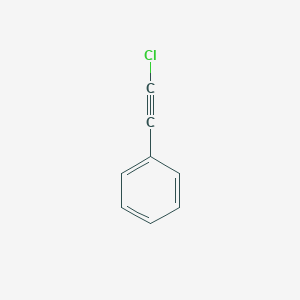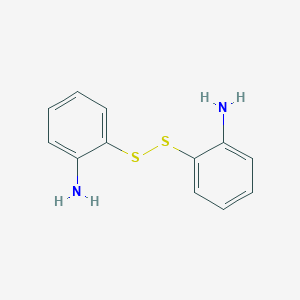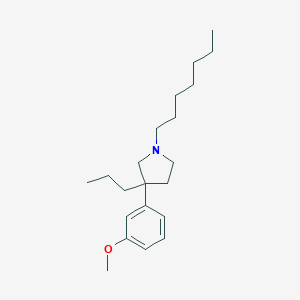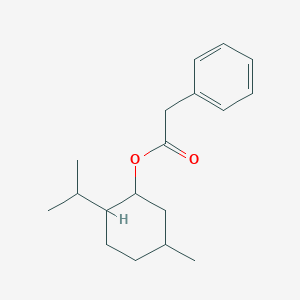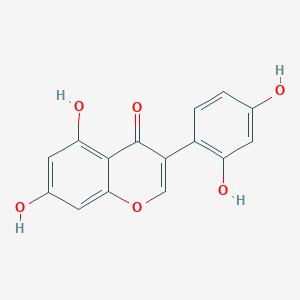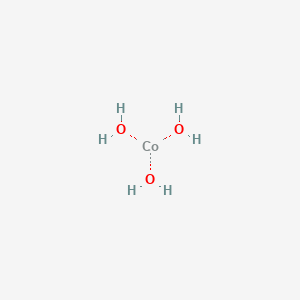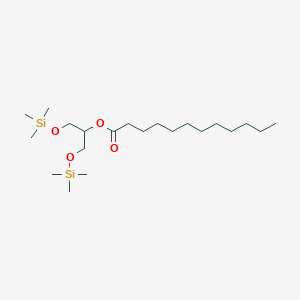
Methylenecyclobutane
描述
Methylenecyclobutane is an organic compound with the molecular formula C₅H₈. It is characterized by a cyclobutane ring with a methylene group attached to it. This compound is notable for its unique structure, which includes both a strained four-membered ring and an exocyclic double bond. This compound is a side product in the production of isoprene and is used as a raw material in fine organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: Methylenecyclobutane was first synthesized by Gustavson in 1896 through the treatment of 2,2-di(bromomethyl)-1,3-dibromopropane (tetrabromoneopentane) with zinc dust in ethanol
Another method involves the action of zinc dust on tribromoneopentyl benzenesulfonate, which yields this compound in good quantities . Additionally, this compound can be synthesized starting from 1,4-dibromobutane via cyclobutylidenetriphenylphosphorane or by the thermal, mercury-photosensitized, or laser-induced isomerization of spiropentane .
Industrial Production Methods: Currently, this compound is not produced in large quantities commercially.
化学反应分析
Methylenecyclobutane undergoes a variety of chemical reactions due to the presence of its reactive double bond and strained cyclobutane ring. Some of the notable reactions include:
Oxidation: this compound can be oxidized to form various oxygenated products. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The compound can be reduced to form cyclobutane derivatives. Hydrogenation using catalysts like palladium on carbon is a typical method.
Substitution: this compound can undergo substitution reactions, particularly at the methylene group. Halogenation using reagents like bromine or chlorine is common.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring systems.
科学研究应用
Methylenecyclobutane has several applications in scientific research:
Biology: this compound derivatives are studied for their potential biological activities, including as intermediates in the synthesis of bioactive compounds.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound derivatives, including their use in drug development.
Industry: this compound is used in the production of pesticides, pheromones, and perfumes.
作用机制
The mechanism of action of methylenecyclobutane involves its reactive double bond and strained cyclobutane ring. These features make it highly reactive and capable of undergoing various chemical transformations. The double bond can participate in addition reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions .
相似化合物的比较
Methylenecyclobutane can be compared with other similar compounds, such as:
Spiropentane: Both compounds have strained ring systems, but spiropentane has a spiro configuration, making it less reactive than this compound.
Vinylcyclopropane: This compound has a three-membered ring with a vinyl group, similar to this compound’s four-membered ring with a methylene group. Vinylcyclopropane is also highly reactive but undergoes different types of reactions.
Cyclobutene: This compound has a four-membered ring with a double bond within the ring, unlike this compound’s exocyclic double bond.
This compound’s unique structure, with its exocyclic double bond and strained ring, makes it distinct from these similar compounds and contributes to its reactivity and versatility in chemical synthesis.
属性
IUPAC Name |
methylidenecyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8/c1-5-3-2-4-5/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRVGKYPAOQVNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2061519 | |
| Record name | Cyclobutane, methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
68.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1120-56-5 | |
| Record name | Methylenecyclobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1120-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methylenecyclobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001120565 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYLENECYCLOBUTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclobutane, methylene- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclobutane, methylene- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2061519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methylenecyclobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.013 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLENECYCLOBUTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ0GB8VNX6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of methylenecyclobutane?
A1: The molecular formula of this compound is C5H8, and its molecular weight is 68.12 g/mol.
Q2: What spectroscopic techniques have been used to characterize this compound?
A2: this compound has been characterized using various spectroscopic techniques, including infrared (IR) [, , ], Raman [], microwave [], and nuclear magnetic resonance (NMR) spectroscopy []. These techniques provide information about the vibrational modes, rotational constants, and structural parameters of the molecule.
Q3: What is the ring-puckering potential function of this compound?
A3: The ring-puckering potential function of this compound has been determined from its microwave and infrared spectra [, ]. The potential function is described as V(x) = 4.229 × 105x4 − 1.694 × 104x2, where x is a reduced ring-puckering coordinate. This function indicates a double-minimum potential with a barrier to ring inversion of approximately 160 cm-1.
Q4: What are common starting materials for the synthesis of this compound?
A4: this compound can be synthesized from various starting materials, including pentaerythrityl tetrabromide [], pentaerythrityl tetrachloride [], and the reduction of spiropentane [, ].
Q5: How can this compound be used to synthesize other compounds?
A5: this compound can be used as a building block for synthesizing various compounds. For instance, it can undergo ring expansion reactions to form cyclopentanones [, ], be used in the synthesis of cyclobutanone and cyclobutanol [], and undergo cycloaddition reactions to form various cyclic compounds [, , , ].
Q6: Can this compound undergo polymerization?
A6: While this compound does not readily homopolymerize, it can copolymerize with certain vinyl monomers via radical initiators []. The copolymerization occurs through the exocyclic methylene group of this compound. Interestingly, polymerization with specific Ziegler-Natta catalysts can yield an isorubber with exo double bonds in the polymer structure [].
Q7: Does this compound undergo any unique rearrangements?
A7: Yes, this compound exhibits a degenerate rearrangement where the exocyclic double bond shifts positions on the ring. This rearrangement proceeds through a diradical intermediate and has been studied using deuterium labeling and trapping experiments [, ]. The rate and stereoselectivity of this rearrangement are influenced by the substituents on the ring [].
Q8: How does this compound react in Wacker oxidation?
A8: this compound undergoes Wacker oxidation to yield cyclopentanones through a unique semi-pinacol type rearrangement []. This reaction exhibits high Markovnikov selectivity when tert-butyl nitrite is employed as the oxidant.
Q9: What are the potential applications of this compound and its derivatives?
A9: this compound and its derivatives hold potential applications in various fields. They have been investigated as potential antiviral agents, specifically this compound analogues of nucleosides [, , ]. Additionally, their unique reactivity makes them attractive building blocks for synthesizing natural products and other complex molecules [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3S)-2,6-dioxooxan-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B73001.png)

